4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG8-260 is a second-generation highly potent and selective antagonist of the prostaglandin-E2 receptor EP2. This compound has been developed to mitigate the severity and disease pathology in various inflammation-driven central nervous system and peripheral disorders .
Métodos De Preparación
The synthesis of TG8-260 involves several steps, starting with the lead optimization of earlier compounds. The synthetic route includes the use of cAMP-driven time-resolved fluorescence resonance energy-transfer assays and [H3]-PGE2-binding assays . The initial synthetic method proceeded with a low yield (15%) and presented challenges for large-scale material synthesis . Further optimization led to the development of a more efficient synthetic route, resulting in a potent and selective lead compound .
Análisis De Reacciones Químicas
TG8-260 undergoes various chemical reactions, including competitive antagonism of the EP2 receptors. The compound has shown to be a potent inhibitor of CYP450 enzymes . The major products formed from these reactions include the inhibition of inflammatory gene expression in microglia BV2-hEP2 cells .
Aplicaciones Científicas De Investigación
TG8-260 has been extensively studied for its anti-inflammatory properties. It has shown to reduce hippocampal neuroinflammation and gliosis after pilocarpine-induced status epilepticus in rats . The compound has also been used to investigate anti-inflammatory pathways in peripheral inflammatory disease animal models .
Mecanismo De Acción
TG8-260 exerts its effects by competitively antagonizing the EP2 receptors, with a Schild K B of 13.2 nM . This mechanism involves the inhibition of EP2 receptor-mediated inflammatory gene expression, leading to a reduction in neuroinflammation and gliosis . The compound also displays antagonistic activity on the induction of EP2 receptor-mediated inflammatory gene expression in microglia BV2-hEP2 cells .
Comparación Con Compuestos Similares
TG8-260 is compared with earlier generation EP2 antagonists, such as TG8-69. It is 3.6-fold more potent than TG8-69 and has 500-fold selectivity to EP2 against other prostanoid receptors . The compound also has a plasma half-life of 2.14 hours and excellent oral bioavailability (77.3%) . Similar compounds include other EP2 receptor antagonists developed in the same research group .
Propiedades
Fórmula molecular |
C21H20N4O |
---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H20N4O/c1-14-17(18-4-2-3-5-19(18)25-14)10-11-23-21(26)16-8-6-15(7-9-16)20-12-22-13-24-20/h2-9,12-13,25H,10-11H2,1H3,(H,22,24)(H,23,26) |
Clave InChI |
XMWMPTMQNJXLNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C4=CN=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.